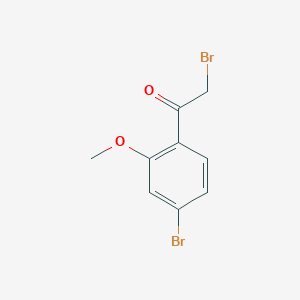

2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone

Description

Contextualization within the Halogenated Aromatic Ketone Class

Halogenated aromatic ketones, particularly α-haloketones, are pivotal precursors in the synthesis of a wide array of complex organic molecules and heterocyclic systems. The synthesis of these compounds typically involves the direct halogenation of the corresponding aryl ketone. For 2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone, the synthetic route would logically proceed via the α-bromination of its precursor, 1-(4-bromo-2-methoxyphenyl)ethanone. Various methods for such transformations have been developed, often employing reagents like N-bromosuccinimide (NBS) or elemental bromine under different conditions to achieve selective halogenation. nih.govmdpi.com

The reactivity of this class of compounds is dominated by the presence of the α-haloketone moiety. The carbon atom bearing the bromine is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Table 1: Structural Comparison of Related Aromatic Ketones

| Compound Name | Aromatic Ring Substituents | Alpha-Carbon Substituent |

|---|---|---|

| This compound | 4-Bromo, 2-Methoxy | Bromo |

| 1-(4-bromo-2-methoxyphenyl)ethanone | 4-Bromo, 2-Methoxy | Hydrogen |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-Methoxy | Bromo |

Strategic Importance as a Bifunctional Organic Intermediate

The strategic value of this compound lies in its bifunctional nature. It possesses two key reactive sites that can be manipulated in synthetic sequences:

The α-Bromoketone System : This is the primary site for reactions such as nucleophilic substitution and condensation. It is a classic building block for constructing five- and six-membered heterocyclic rings. For instance, reaction with amines can lead to aminoketones or aziridines, while reaction with thioamides or ureas can yield thiazoles.

The Substituted Aromatic Ring : The presence of both a bromine atom and a methoxy (B1213986) group on the phenyl ring opens avenues for further functionalization. The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new aryl, alkyl, or alkynyl groups. The methoxy group, being an ortho-, para-director, can influence the regioselectivity of any subsequent electrophilic aromatic substitution reactions.

This dual reactivity allows for the sequential or sometimes one-pot construction of complex molecular architectures, making it a valuable tool for synthetic chemists.

Overview of Research Trajectories Related to the Compound

Given its structural attributes, this compound is a prime candidate for several key research areas, particularly in the synthesis of heterocyclic compounds with potential biological activity.

Synthesis of Benzofurans: One of the most prominent applications for intermediates of this type is the synthesis of the benzofuran (B130515) core. nih.gov The presence of a methoxy group ortho to the ketone side chain is particularly advantageous for intramolecular cyclization reactions. Typically, the synthesis involves an initial reaction of the α-bromoketone with a phenol (B47542) (O-alkylation), followed by an acid-catalyzed cyclodehydration to form the furan (B31954) ring. In the case of this compound, a related pathway could involve demethylation followed by intramolecular cyclization, a common strategy for constructing benzofuran skeletons.

Medicinal Chemistry: Benzofurans and other heterocyclic structures derived from α-haloketones are prevalent in many pharmaceutically active compounds. nih.gov They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, a significant research trajectory for this compound would be its use as a scaffold to generate libraries of novel heterocyclic molecules for biological screening and drug discovery.

Table 2: Potential Synthetic Applications and Resulting Heterocycles

| Reactant Type | Resulting Heterocycle Core |

|---|---|

| Phenols | Benzofurans |

| Thioamides/Thioureas | Thiazoles |

| Amidines | Imidazoles |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-bromo-2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIYJRJZXOXVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 4 Bromo 2 Methoxyphenyl Ethanone

Retrosynthetic Analysis of the 2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in The retrosynthesis of this compound identifies key bond disconnections that suggest a logical forward synthetic pathway.

The primary disconnection points are the carbon-bromine bonds. The bond at the α-position to the carbonyl group can be disconnected via a functional group interconversion (FGI), suggesting an α-bromination of a ketone precursor. The bromo substituent on the aromatic ring points to an electrophilic aromatic substitution reaction.

This analysis leads to the precursor molecule, 1-(4-bromo-2-methoxyphenyl)ethanone . This intermediate itself can be further disconnected. The acetyl group can be introduced onto a substituted benzene (B151609) ring via a Friedel-Crafts acylation. This suggests 1-bromo-3-methoxybenzene as a potential starting material.

Therefore, a plausible forward synthesis involves the acylation of 1-bromo-3-methoxybenzene, followed by regioselective bromination of the aromatic ring, and finally, α-bromination of the ketone. The order of the bromination steps is crucial to control the regioselectivity due to the directing effects of the substituents on the aromatic ring.

Classical Bromination Approaches to α-Halo Ketones and Aromatic Halogenation

Classical bromination methods remain fundamental in the synthesis of compounds like this compound. These approaches typically involve the use of molecular bromine or other common brominating agents.

The synthesis of the target molecule can be envisioned from the direct bromination of 1-(4-bromo-2-methoxyphenyl)ethanone. This precursor contains two potential sites for bromination: the aromatic ring and the α-position of the ketone. The reaction conditions will dictate the outcome.

Aromatic bromination is an electrophilic substitution reaction. The existing methoxy (B1213986) group is an activating, ortho-para directing group, while the bromo group is a deactivating, ortho-para directing group. Their combined influence will direct the incoming electrophile.

α-Bromination of the ketone typically proceeds via an enol or enolate intermediate. This reaction can be catalyzed by acid or base.

A variety of reagents have been developed for the specific α-bromination of ketones, often providing better yields and selectivity compared to molecular bromine. organic-chemistry.org These reagents can minimize side reactions, such as multiple brominations or aromatic bromination. semanticscholar.org

Commonly used reagents for this transformation include N-Bromosuccinimide (NBS), which is a versatile reagent for allylic and benzylic brominations as well as α-bromination of ketones. cambridgescholars.com Copper(II) bromide is another effective reagent for the selective α-bromination of ketones. nih.govresearchgate.net The reaction of 4-methoxyacetophenone with cupric bromide in ethyl acetate, for instance, yields 2-bromo-1-(4-methoxyphenyl)ethanone. nih.gov Other reagents such as hydrogen peroxide in the presence of hydrobromic acid have also been employed for the α-bromination of aryl ketones. researchgate.net

The choice of reagent and reaction conditions is critical for achieving high yields of the desired α-bromo ketone.

| Reagent | Substrate Example | Product | Conditions | Yield | Reference |

| CuBr₂ | 4-methoxyacetophenone | 2-bromo-1-(4-methoxyphenyl)ethanone | Ethyl acetate, reflux | Not specified | nih.govresearchgate.net |

| H₂O₂-HBr | 1-Arylethanones | α,α-dibromo ketones | Dioxane | Not specified | organic-chemistry.org |

| NBS | Ketones | α-bromo ketones | Not specified | Not specified | cambridgescholars.com |

Derivatization Strategies and Synthetic Applications of 2 Bromo 1 4 Bromo 2 Methoxyphenyl Ethanone

Synthesis of Complex Organic Scaffolds and Heterocyclic Systems

The reactivity of the α-bromo ketone moiety is central to the utility of 2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone as a precursor for heterocyclic synthesis. This functional group readily participates in cyclocondensation reactions with various nucleophiles, leading to the formation of five- and six-membered rings that are prevalent in pharmacologically active compounds.

The synthesis of highly substituted pyrroles can be achieved through methods such as the Hantzsch pyrrole (B145914) synthesis, which involves the reaction of an α-haloketone, a β-ketoester, and an amine. organic-chemistry.orgscilit.com In this reaction, this compound serves as the α-haloketone component, enabling the construction of pyrroles bearing the distinct (4-bromo-2-methoxyphenyl) substituent. The versatility of this method allows for the introduction of various groups onto the pyrrole ring by changing the β-ketoester and amine reactants. semanticscholar.orgrsc.org

Similarly, the Gewald reaction provides a robust route to 2-aminothiophenes. impactfactor.orgbohrium.com While the classical Gewald synthesis utilizes an α-mercapto ketone, modifications and related cyclization strategies allow for the use of α-haloketones in the presence of a sulfur source. organic-chemistry.orgnih.gov By reacting this compound with a suitable active methylene (B1212753) nitrile and elemental sulfur in the presence of a base, substituted thiophenes can be prepared efficiently. impactfactor.org

Table 1: Potential Pyrrole and Thiophene Derivatives

| Starting Material | Reagent(s) | Resulting Heterocycle |

|---|---|---|

| This compound | Ethyl acetoacetate, Ammonia | Ethyl 2-methyl-4-(4-bromo-2-methoxyphenyl)-1H-pyrrole-3-carboxylate |

| This compound | Methyl acetoacetate, Methylamine | Methyl 1,2-dimethyl-4-(4-bromo-2-methoxyphenyl)-1H-pyrrole-3-carboxylate |

| This compound | Malononitrile, Sulfur, Morpholine | 2-Amino-4-(4-bromo-2-methoxyphenyl)thiophene-3-carbonitrile |

Pyrazole (B372694) and isoxazole (B147169) rings are common motifs in medicinal chemistry. sphinxsai.com The synthesis of these five-membered heterocycles often involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or hydroxylamine (B1172632), respectively. dergipark.org.trnjesr.com this compound can be readily converted into a 1,3-diketone intermediate, for example, by reaction with the enolate of a ketone or ester. This intermediate can then be cyclized to form the desired pyrazole or isoxazole. nih.gov

A more direct approach involves the reaction of the α-bromoketone with a suitable hydrazine or hydroxylamine derivative. nih.govorganic-chemistry.org This pathway leads to the formation of highly substituted pyrazole and isoxazole frameworks where the (4-bromo-2-methoxyphenyl) group is a key substituent. nih.govjddtonline.info

Table 2: Potential Pyrazole and Isoxazole Derivatives

| Starting Material | Reagent(s) | Resulting Heterocycle |

|---|---|---|

| This compound | Hydrazine hydrate | 3-(4-Bromo-2-methoxyphenyl)pyrazole |

| This compound | Phenylhydrazine | 3-(4-Bromo-2-methoxyphenyl)-1-phenylpyrazole |

| This compound | Hydroxylamine hydrochloride | 3-(4-Bromo-2-methoxyphenyl)isoxazole |

Quinoxalines are an important class of nitrogen-containing heterocycles. nih.gov The most common synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govorganic-chemistry.org this compound, an α-haloketone, can be readily oxidized to the corresponding α-ketoaldehyde, a 1,2-dicarbonyl species. This oxidation can be accomplished using reagents such as selenium dioxide or through a Kornblum oxidation. The resulting dicarbonyl intermediate can then be reacted with various substituted o-phenylenediamines to yield a diverse range of quinoxaline (B1680401) derivatives. thieme-connect.de

The 1,4-benzodioxane (B1196944) scaffold is another privileged structure in medicinal chemistry. unimi.it Its synthesis can be achieved by reacting a catechol (a 1,2-dihydroxybenzene) with a compound containing two leaving groups on adjacent carbons. This compound can be utilized in a multi-step sequence, first by reaction with a catechol under basic conditions to form the dioxane ring via nucleophilic substitution. nih.gov

Table 3: Potential Quinoxaline and Benzodioxine Derivatives

| Starting Material | Reagent(s) | Resulting Heterocycle |

|---|---|---|

| This compound | 1. Selenium dioxide; 2. Benzene-1,2-diamine | 2-(4-Bromo-2-methoxyphenyl)quinoxaline |

| This compound | 1. DMSO (Kornblum oxidation); 2. 4,5-Dimethylbenzene-1,2-diamine | 2-(4-Bromo-2-methoxyphenyl)-6,7-dimethylquinoxaline |

| This compound | Catechol, K₂CO₃ | 2-((4-Bromo-2-methoxyphenyl)carbonyl)-2,3-dihydrobenzo[b] nih.govorganic-chemistry.orgdioxine |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically important precursors to flavonoids and are known for their diverse biological activities. jocpr.com They are typically synthesized via a base- or acid-catalyzed Aldol condensation reaction, often referred to as the Claisen-Schmidt condensation. nih.gov In this reaction, an acetophenone (B1666503) derivative is condensed with an aromatic aldehyde. rsc.org this compound can function as the ketone component, reacting with a wide variety of substituted benzaldehydes to produce a library of novel chalcone (B49325) analogues. nih.gov The presence of the α-bromo group in the starting material results in chalcones that are primed for further synthetic transformations, such as cyclization to form aziridines or epoxides.

Table 4: Representative Chalcone Analogues

| Ketone Component | Aldehyde Component | Chalcone Product Name |

|---|---|---|

| This compound | Benzaldehyde | (E)-2-Bromo-1-(4-bromo-2-methoxyphenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | (E)-2-Bromo-1-(4-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | (E)-2-Bromo-1-(4-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Utilization as a Key Building Block in Multi-Step Syntheses

The chemical reactivity inherent in this compound makes it an exemplary building block for intricate, multi-step synthetic campaigns. solubilityofthings.com Its utility extends beyond the direct synthesis of heterocycles to serving as a crucial intermediate that allows for the sequential introduction of complexity. For instance, the α-bromo position can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce a new functional group. scielo.br Subsequently, the ketone can be reduced to an alcohol or engaged in olefination reactions like the Wittig reaction. Furthermore, the two bromine atoms on the phenyl ring serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds at specific positions. This multi-faceted reactivity allows chemists to strategically build molecular architecture step-by-step, making the compound a cornerstone in the synthesis of complex target molecules. nih.gov

Development of Libraries of Novel Analogues for Research Purposes

In modern drug discovery, the synthesis of compound libraries is essential for identifying new lead structures through high-throughput screening. The structure of this compound is ideally suited for this purpose, serving as a versatile scaffold for combinatorial chemistry. By employing the various cyclization and condensation reactions described previously (e.g., Hantzsch, Gewald, Claisen-Schmidt), a single starting material can be converted into a large and diverse collection of related analogues.

For example, by reacting the parent compound with a set of 20 different β-ketoesters and 20 different amines in a combinatorial fashion, a library of 400 unique pyrrole derivatives can be generated. This strategy allows for the systematic exploration of the chemical space around a core scaffold, which is a powerful tool for structure-activity relationship (SAR) studies and the optimization of biological activity. The compound's capacity to participate in multiple reaction types amplifies its value, enabling the creation of diverse libraries of pyrroles, thiophenes, chalcones, and other heterocycles from a common starting point.

Table 5: Illustrative Library Generation Potential

| Core Reaction | Variable Reagent 1 | Variable Reagent 2 | Resulting Library Class |

|---|---|---|---|

| Hantzsch Synthesis | Set of β-Ketoesters (R¹-COCH₂-COOR²) | Set of Amines (R³-NH₂) | Polysubstituted Pyrroles |

| Gewald Synthesis | Set of Active Methylene Nitriles (R¹-CH₂-CN) | Elemental Sulfur, Set of Bases | 2-Aminothiophenes |

| Claisen-Schmidt Condensation | Set of Aromatic Aldehydes (Ar-CHO) | N/A | α-Bromo Chalcones |

Role in Tandem and Cascade Reactions

One of the prominent applications of α-bromoacetophenones, such as the title compound, is in the one-pot synthesis of benzofurans through reactions with phenolic compounds. These reactions typically proceed through a tandem sequence of an initial alkylation followed by an intramolecular cyclization. For instance, the reaction between a phenol (B47542) and an α-haloketone can be promoted by a Lewis acid like titanium tetrachloride, which facilitates a Friedel–Crafts-type alkylation followed by an intramolecular cyclodehydration in a single step. nih.gov This approach offers a direct and regioselective pathway to various substituted benzofurans. nih.gov

Another powerful strategy involves palladium-catalyzed tandem reactions. For example, a one-pot synthesis of benzofurans can be achieved through the palladium-catalyzed enolate arylation of a ketone with an o-bromophenol, which is then followed by an acid-catalyzed cyclization. organic-chemistry.org This methodology demonstrates broad substrate scope and is effective for creating structurally diverse benzofurans under relatively mild conditions. organic-chemistry.org Although the specific reactivity of this compound in these exact tandem processes is not extensively detailed in the cited literature, its structural analogy to the α-bromo ketones used in these syntheses strongly suggests its utility in similar transformations for creating highly substituted benzofuran (B130515) scaffolds.

The general scheme for such a tandem reaction leading to benzofuran synthesis can be conceptualized as an initial O-alkylation or C-alkylation of a phenol with the α-bromo ketone, followed by an intramolecular cyclization to form the furan (B31954) ring. The specific pathway and the resulting substitution pattern on the benzofuran ring are dependent on the reaction conditions and the substitution patterns of both the phenolic reactant and the α-bromoacetophenone.

The table below illustrates the potential outcomes of tandem reactions involving α-bromoacetophenones and phenolic compounds, based on established synthetic routes.

| Reactant 1 (Phenolic Compound) | Reactant 2 (α-Bromoacetophenone) | Reaction Type | Product |

| Substituted Phenol | 2-Bromo-1-(aryl)ethanone | Friedel–Crafts Alkylation & Cyclodehydration | 2,3-Disubstituted Benzofuran |

| o-Bromophenol | Aryl Alkyl Ketone | Palladium-Catalyzed Enolate Arylation & Cyclization | Substituted Benzofuran |

These examples underscore the potential of this compound as a versatile substrate in the design of complex tandem and cascade reactions for the efficient assembly of valuable heterocyclic structures.

Advanced Analytical and Spectroscopic Characterization Methodologies in 2 Bromo 1 4 Bromo 2 Methoxyphenyl Ethanone Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for unambiguous structural confirmation.

¹H and ¹³C NMR Chemical Shift Analysis

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. For this compound, we would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons adjacent to the bromine atom and the carbonyl group.

The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the methoxy group would be expected at a lower chemical shift compared to the other aromatic protons due to the electron-donating nature of the methoxy group. The methylene protons of the -C(=O)CH₂Br moiety would appear as a singlet, significantly downfield due to the deshielding effects of both the adjacent carbonyl group and the bromine atom. The methoxy protons would also present as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon would be the most downfield signal, typically appearing in the range of 190-200 ppm. The aromatic carbons would have signals in the range of 110-160 ppm, with the carbon attached to the methoxy group being the most shielded (lowest ppm value in the aromatic region). The methylene carbon of the -CH₂Br group would be found in the aliphatic region, and its chemical shift would be influenced by the attached bromine atom. The methoxy carbon would appear as a sharp signal around 55-60 ppm.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

| C=O | - | - | ~192 |

| Ar-C-OCH₃ | - | - | ~158 |

| Ar-C-Br | - | - | ~120 |

| Ar-CH | ~7.0-7.8 | m | ~115-135 |

| CH₂Br | ~4.5 | s | ~35 |

| OCH₃ | ~3.9 | s | ~56 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in assigning the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₉H₇Br₂O₂), the presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) mass spectrometry would also provide information about the fragmentation pathways of the molecule. The fragmentation pattern is a unique fingerprint that can help to confirm the structure. Expected fragmentation would involve the cleavage of the C-C bond between the carbonyl group and the aromatic ring, as well as the loss of a bromine radical.

Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 306/308/310 | [M]⁺ (Molecular ion) |

| 227/229 | [M - Br]⁺ |

| 199/201 | [M - Br - CO]⁺ |

| 135 | [C₇H₄O₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The C-O stretching of the methoxy group would likely appear around 1250 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations would be found in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy would also be sensitive to these vibrations, particularly the aromatic ring and C=C stretching modes.

Spectroscopic Methodologies for Reaction Monitoring and Purity Assessment

The spectroscopic techniques described above are also invaluable for monitoring the progress of chemical reactions and assessing the purity of the final product. For example, during the synthesis of this compound, ¹H NMR or IR spectroscopy could be used to monitor the disappearance of the starting material and the appearance of the product.

For purity assessment, techniques like ¹H NMR can be used to detect the presence of impurities, often identifiable by their unique signals. The integration of the signals in the ¹H NMR spectrum can also be used for quantitative analysis to determine the purity of the sample. Chromatographic techniques coupled with spectroscopic detectors, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with UV detection (LC-UV), are also powerful tools for assessing purity.

Theoretical and Computational Investigations on 2 Bromo 1 4 Bromo 2 Methoxyphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, yielding information about its electron distribution and energy levels. This data is fundamental to predicting where and how a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

For 2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating effect of the methoxy (B1213986) group. The LUMO, in contrast, would likely be centered on the α-carbon of the ethanone (B97240) moiety (the carbon bonded to the bromine atom) and the carbonyl carbon, which are the primary electrophilic sites. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties This table presents illustrative values for educational purposes, derived from typical computational outputs for similar aromatic ketones.

| Orbital | Energy (eV) | Primary Atomic Contribution | Predicted Role in Reactivity |

|---|---|---|---|

| HOMO | -6.85 | Aromatic Ring, Methoxy Group Oxygen | Nucleophilic Center / Site of Oxidation |

| LUMO | -1.92 | Carbonyl Carbon, α-Carbon | Electrophilic Center / Site of Nucleophilic Attack |

| HOMO-LUMO Gap | 4.93 | N/A | Indicator of Chemical Reactivity |

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule. youtube.com It is plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values. Red regions signify areas of negative electrostatic potential, which are electron-rich and prone to attack by electrophiles. researchgate.net Blue regions denote positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. youtube.com

In an ESP map of this compound, distinct regions of charge would be visible. A strong negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, areas of positive potential (blue) would be expected around the α-carbon and the carbonyl carbon, reinforcing the prediction from FMO analysis that these are the primary electrophilic sites. The hydrogen atoms of the aromatic ring would also exhibit a slight positive potential.

Reaction Mechanism Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. nih.gov It allows for the calculation of the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. nih.gov

A transition state represents the highest energy point along a reaction coordinate. It is an unstable, transient species that is critical to understanding a reaction's kinetics. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and an energy minimum in all other directions. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For a reaction involving this compound, such as a nucleophilic substitution at the α-carbon, DFT would be used to locate the specific geometry of the transition state where the nucleophile is partially bonded to the carbon and the bromide leaving group is partially detached.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes that occur as a reaction progresses. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea), which determines the reaction rate. A lower activation energy implies a faster reaction. DFT calculations can provide quantitative values for these energies, allowing for the comparison of different potential reaction pathways. For instance, one could compare the activation energies for nucleophilic attack at the carbonyl carbon versus the α-carbon to predict the more favorable reaction pathway.

Table 2: Illustrative DFT Energy Profile for a Hypothetical Sₙ2 Reaction This table provides example energy values for the nucleophilic substitution of the α-bromo group by a generic nucleophile (Nu⁻).

| Species | Calculated Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Initial state: this compound + Nu⁻ |

| Transition State | +85.2 | Activation energy barrier for the reaction |

| Products | -45.7 | Final state: Substituted product + Br⁻ |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. For this compound, key rotatable bonds include the one connecting the carbonyl group to the aromatic ring and the C-O bond of the methoxy group. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to identify the global energy minimum. Studies on similar molecules suggest that the most stable conformer is likely to be largely planar, maximizing conjugation between the carbonyl group and the aromatic ring. nih.govresearchgate.net

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape, revealing how the molecule flexes, vibrates, and interacts with its environment (e.g., solvent molecules) at a given temperature. This provides a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

Prediction of Spectroscopic Parameters

In the absence of extensive experimental spectroscopic data for this compound, theoretical and computational methods serve as powerful tools for predicting its spectral characteristics. These in-silico approaches, primarily rooted in quantum chemistry, allow for the elucidation of nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations, providing deep insights into the molecule's electronic structure and its interaction with electromagnetic radiation. scielo.org.za

Computational spectroscopy begins with the optimization of the molecule's geometric structure to find its most stable conformation (lowest energy state). Using this optimized geometry, various spectroscopic parameters can be calculated. For instance, vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic coordinates. Electronic transitions are predicted by calculating the excitation energies between molecular orbitals. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR spectra is a critical component of computational analysis for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework (like B3LYP with a basis set such as 6-311++G(d,p)), is one of the most reliable approaches for calculating nuclear magnetic shielding tensors. scielo.org.zanih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

The resulting predicted chemical shifts help in assigning the signals in an experimental spectrum to specific atoms within the this compound structure. Calculations can be performed for the molecule in a vacuum (gas phase) or by incorporating a solvent model to more accurately reflect experimental conditions. nih.gov The following tables represent hypothetical ¹H and ¹³C NMR chemical shifts for the compound as would be generated by such a computational study.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic H (position 3) | 7.85 |

| Aromatic H (position 5) | 7.68 |

| Aromatic H (position 6) | 7.05 |

| CH₂ (bromomethyl group) | 4.65 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | 190.5 |

| C-OCH₃ (aromatic) | 159.2 |

| C-Br (aromatic) | 125.8 |

| C-CO (aromatic) | 131.5 |

| CH (aromatic) | 133.0 |

| CH (aromatic) | 129.8 |

| CH (aromatic) | 114.6 |

| CH₂ (bromomethyl) | 33.7 |

Vibrational Spectroscopy (IR and Raman) Prediction

Theoretical calculations are instrumental in predicting the vibrational modes of this compound, which correspond to the peaks observed in its IR and Raman spectra. DFT calculations can determine the frequencies and intensities of these vibrations. nih.gov Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or rocking.

To improve the accuracy of the predicted frequencies, which are often systematically higher than experimental values due to the harmonic approximation used in calculations, a scaling factor is typically applied. nih.gov Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational modes to specific functional groups within the molecule, such as the carbonyl (C=O) stretch, C-Br stretches, or aromatic C-H bends. scielo.org.za

Table 3: Selected Predicted Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (Methoxy) | 2980-2940 |

| C=O Stretch (Carbonyl) | 1695 |

| C=C Aromatic Ring Stretch | 1585-1450 |

| C-O Stretch (Methoxy) | 1260 |

| C-Br Stretch (Aromatic) | 680 |

Electronic Spectroscopy (UV-Vis) Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectrum (UV-Vis) of a molecule. scielo.org.za This calculation provides information about the electronic transitions from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO).

The output of a TD-DFT calculation includes the transition wavelengths (λ), excitation energies, and oscillator strengths (f), which relate to the intensity of the absorption. scielo.org.za These predicted values help to interpret the experimental UV-Vis spectrum and understand the electronic properties of this compound.

Table 4: Predicted Electronic Absorption Properties for this compound (Illustrative Data)

| Transition | Wavelength (λ, nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 315 | 3.94 | 0.25 |

| S₀ → S₂ | 270 | 4.59 | 0.48 |

By combining these computational techniques, a comprehensive theoretical spectroscopic profile of this compound can be constructed, guiding experimental work and providing a deeper understanding of its molecular structure and properties.

Future Research Directions and Emerging Paradigms for 2 Bromo 1 4 Bromo 2 Methoxyphenyl Ethanone

Development of More Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical manufacturing necessitates the development of greener synthetic pathways for key intermediates like 2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone. This involves minimizing waste, reducing energy consumption, and avoiding hazardous reagents and solvents.

A significant frontier in green chemistry is the implementation of solvent-free reaction conditions, which directly addresses the environmental impact of volatile organic compounds. Mechanochemistry, which utilizes mechanical force (e.g., ball-milling) to drive chemical reactions, represents a promising avenue. colab.wsresearchgate.netbohrium.com The synthesis of α-haloaromatic ketones via halogenation of aromatic ketones with N-halosuccinimides has been successfully demonstrated under ball-milling conditions. acs.org This approach could be adapted for the synthesis of this compound, potentially offering benefits such as reduced reaction times, operational simplicity, and circumvention of toxic solvents. acs.org Furthermore, light-induced reactions of α-bromo ketones have been studied in a neat or solid state, showing increased product selectivity compared to solution-based methods. dongguk.eduresearchgate.net Such solvent-free photochemical methods could offer a highly efficient and eco-friendly synthetic alternative. dongguk.edu

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. syrris.comresearchgate.net The synthesis of compounds containing aryl bromides has been effectively translated to flow systems, enabling rapid and high-yielding reactions under controlled conditions. researchgate.netresearchgate.net A continuous-flow methodology could be developed for the bromination of the aromatic ring of a suitable precursor, benefiting from the precise control over reaction time and temperature to optimize selectivity and yield. researchgate.net Moreover, subsequent modifications of the bromine centers, such as in Suzuki-Miyaura cross-coupling reactions, are well-suited for flow chemistry, allowing for efficient catalyst use and the potential for telescoped reaction sequences where the output of one reactor feeds directly into the next. acs.org

Visible-light photoredox catalysis has emerged as a powerful tool for conducting reactions under exceptionally mild conditions. This strategy can be envisioned for both the synthesis of this compound and its subsequent functionalization. For instance, photoredox-catalyzed methods enable the in situ generation of bromine from bromide salts, providing a safer and more controlled alternative to using elemental bromine for the halogenation of aromatic systems. google.com This approach could be applied to the selective bromination of the methoxyphenyl ring. Furthermore, photoredox-mediated cross-coupling reactions could be employed to functionalize the aryl bromide position, leveraging the unique reactivity patterns accessible through radical intermediates.

Exploration of Underutilized Reactivity of the Bromine Centers

The structure of this compound features two chemically distinct carbon-bromine bonds: a highly reactive α-bromo ketone and a more robust aryl bromide. This differential reactivity is a key feature that can be exploited for selective, sequential functionalization.

The α-bromo ketone moiety is a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is commonly used to synthesize a wide range of heterocyclic compounds. The aryl bromide, in contrast, is significantly less reactive towards simple nucleophiles but is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings.

Future research should focus on developing highly selective, one-pot, sequential functionalization protocols. For example, a mild nucleophile could first displace the α-bromine, followed by the introduction of a palladium catalyst and a suitable coupling partner to react at the aryl bromide site. Achieving high selectivity is challenging due to the potential for catalyst interference or side reactions, but success would enable the rapid construction of complex molecular architectures from a single, versatile building block. nih.gov

| Bromine Center | Relative Reactivity | Typical Reaction Class | Potential Products |

|---|---|---|---|

| α-Bromo (on ethanone) | High | Nucleophilic Substitution (SN2) | Ethers, Thioethers, Esters, Amines, Heterocycles (e.g., Thiazoles, Imidazoles) |

| Aryl Bromide (on phenyl ring) | Low (requires catalyst) | Transition-Metal Cross-Coupling | Biaryls (Suzuki), Aryl-alkenes (Heck), Aryl-amines (Buchwald-Hartwig), Aryl-alkynes (Sonogashira) |

Integration into Automated Synthesis Platforms

The increasing complexity of modern drug discovery and materials science has spurred the development of automated synthesis platforms that can accelerate the design-make-test-analyze cycle. acs.org These platforms are capable of performing multi-step reaction sequences to generate libraries of related compounds for high-throughput screening. chemrxiv.orgrsc.org

This compound is an ideal candidate for integration into such automated workflows. As a polyfunctional building block, it offers at least three distinct points for chemical diversification: the two bromine centers and the ketone group. nih.gov An automated platform could be programmed to execute a matrix of reactions, for instance, reacting a set of 10 nucleophiles at the α-bromo position, followed by coupling each of those products with a set of 10 different boronic acids at the aryl bromide position. This would rapidly generate a library of 100 unique, complex molecules from a single starting material, a task that would be prohibitively time-consuming via manual synthesis. chemrxiv.org

Potential as a Precursor in Materials Science Research

Beyond its use in small-molecule synthesis, the dibromo functionality of this compound makes it an attractive monomer for the synthesis of advanced materials.

The two bromine atoms can act as handles for polycondensation reactions. For example, Suzuki or Stille cross-coupling polycondensation with aromatic diboronic acids or distannanes, respectively, could yield novel π-conjugated polymers. nih.govresearchgate.netossila.com The methoxy (B1213986) and ketone functionalities appended to the polymer backbone would be expected to influence key material properties such as solubility, thermal stability, and optoelectronic behavior, making these materials candidates for applications in organic electronics like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). kennesaw.edursc.org

In the realm of supramolecular chemistry and crystal engineering, the molecule possesses several features that can direct self-assembly through non-covalent interactions. The bromine atoms can act as halogen bond donors, a highly directional interaction that is increasingly used to construct well-defined solid-state architectures. researchgate.netnih.govrsc.org The oxygen atoms of the methoxy and ketone groups can act as hydrogen or halogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. oup.com By carefully selecting co-crystallizing agents, it may be possible to guide the self-assembly of this compound into predictable supramolecular networks, leading to the formation of new materials like co-crystals, liquid crystals, or gels with tailored properties. oup.com

Advanced Spectroscopic Studies of Reaction Intermediates

The investigation of transient species in the reactions of substituted phenacyl bromides is crucial for elucidating reaction mechanisms, particularly in photochemical processes. Advanced spectroscopic techniques, such as laser flash photolysis, are instrumental in detecting and characterizing short-lived intermediates like radicals and excited triplet states.

Research on various mono- and dimethoxy-substituted α-bromoacetophenones has demonstrated that excitation with a laser pulse can lead to the formation of two primary types of transient species: excited triplet states and phenacyl radicals. cdnsciencepub.com The initial photochemical event is the cleavage of the excited singlet state, which yields a bromine atom and a corresponding methoxyphenacyl radical. cdnsciencepub.com This process competes with intersystem crossing to the triplet state. cdnsciencepub.com

Key Findings from Analogous Compounds:

Formation of Intermediates: Upon laser excitation (e.g., at 308 nm), substituted α-bromoacetophenones can form both an excited triplet state and a phenacyl radical. cdnsciencepub.com The phenacyl radicals are generated from the rapid cleavage of the excited singlet state. cdnsciencepub.com

Quantum Yields: The quantum yields for the formation of these phenacyl radicals from the cleavage of the excited singlet state have been measured for various methoxy-substituted α-bromoacetophenones, with values typically ranging from 0.13 to 0.35. cdnsciencepub.com

Triplet State Characteristics: For most methoxy-substituted α-bromoacetophenones studied, the triplet states are readily detectable. cdnsciencepub.com These triplets are characterized as having π,π* character and are generally poor hydrogen abstractors. cdnsciencepub.com It is noteworthy that the decay of these triplet states does not significantly contribute to the formation of phenacyl radicals. cdnsciencepub.com

Radical Reactivity: While methoxyphenacyl radicals exhibit some spin density on the carbonyl oxygen, their chemical reactivity is primarily dictated by the radical character at the carbon atom. cdnsciencepub.com They are considered modest hydrogen abstractors. cdnsciencepub.com For example, their reaction rates for hydrogen abstraction are significantly lower than their rates of addition to double bonds or their reaction with molecular oxygen. cdnsciencepub.com The reaction with oxygen is particularly rapid, with rate constants around 2.5 x 10⁹ M⁻¹ s⁻¹, leading to the formation of peroxyl radicals. cdnsciencepub.com

These findings on related methoxy-substituted compounds suggest a probable pathway for this compound. Upon photochemical excitation, it would likely undergo cleavage to form a 4-bromo-2-methoxyphenacyl radical and a bromine atom. The presence of the additional bromine and the specific methoxy position would influence the properties and reactivity of the resulting radical and any potential triplet state, making it a subject for future dedicated spectroscopic studies.

Interactive Data Table: Spectroscopic and Kinetic Data for Methoxy-Substituted Phenacyl Radical Intermediates

| Precursor Compound | Intermediate Species | Spectroscopic Technique | Key Findings |

| Methoxy-substituted α-bromoacetophenones | Methoxyphenacyl Radicals | Laser Flash Photolysis | Formation quantum yields of 0.13-0.35. cdnsciencepub.com |

| Methoxy-substituted α-bromoacetophenones | Excited Triplet States | Laser Flash Photolysis | π,π* character; do not lead to radical formation. cdnsciencepub.com |

| Methoxyphenacyl Radicals | Peroxyl Radicals | Laser Flash Photolysis | React rapidly with oxygen (k ≈ 2.5 x 10⁹ M⁻¹ s⁻¹). cdnsciencepub.com |

Q & A

Basic Research Questions

Q. What synthetic protocols are effective for preparing 2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone?

- Methodological Answer : Bromination of the parent acetophenone derivative is a common approach. For example, a solution of 1-(4-methoxyphenyl)ethanone in chloroform can be treated with bromine under controlled conditions (e.g., 30 min reaction time), followed by sequential washing with NaHCO₃, sodium thiosulfate, and water. Recrystallization from diethyl ether typically yields ~85% product purity . Adjustments may include varying solvent polarity (e.g., CHCl₃ vs. DCM) or stoichiometry to optimize regioselectivity for the 4-bromo-2-methoxy substitution pattern.

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include monoclinic crystal symmetry (space group P2₁/c), unit cell dimensions (a = 7.736 Å, b = 12.441 Å, c = 10.048 Å, β = 111.42°), and hydrogen-bonding patterns . Complementary techniques like FT-IR (C=O stretch ~1700 cm⁻¹) and NMR (¹³C signals for carbonyl at ~190 ppm and brominated carbons at ~40–50 ppm) should corroborate structural assignments.

Q. What are the critical safety precautions for handling this compound in the lab?

- Methodological Answer : Use NIOSH/MSHA-approved respirators for dust/particulate control, chemically resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Avoid inhalation and skin contact due to uncharacterized toxicological hazards . In case of fire, employ CO₂ or dry chemical extinguishers, and avoid water spray to prevent toxic fume dispersion .

Advanced Research Questions

Q. How does the electronic environment of the methoxy group influence bromination regioselectivity in this compound?

- Methodological Answer : The methoxy group at the 2-position acts as an electron-donating group, directing bromination to the para position via resonance stabilization. Computational modeling (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactivity. Experimentally, competitive bromination studies with substituent analogs (e.g., 2-methoxy vs. 2-nitro) can quantify directive effects through yield comparisons and HPLC monitoring .

Q. What experimental strategies can address contradictory stability data under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) at 40–60°C. Monitor degradation via LC-MS for hydrolytic byproducts (e.g., demethylation or debromination). Kinetic analysis (Arrhenius plots) can extrapolate shelf-life under standard conditions . Note: Current evidence lacks stability data, necessitating empirical validation .

Q. Which computational tools are optimal for refining crystallographic data of halogenated acetophenones?

- Methodological Answer : SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key refinements include anisotropic displacement parameters for bromine atoms and hydrogen-bonding network validation using OLEX2 or Mercury. For twinned crystals, SHELXD and SHELXE enable robust phase resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.